molecular formula C25H22N2O6 B11121730 Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11121730
M. Wt: 446.5 g/mol
InChI Key: JCMYCIBCFYXELG-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate: is a complex organic compound that features a quinoline core, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amidation: The quinoline derivative is then reacted with an appropriate amine to form the amide linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The methoxy groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.

Mechanism of Action

The exact mechanism of action of methyl 4,5-dimethoxy-2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to interact with various biological targets, while the furan ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • 4,5-Dimethoxy-2-nitrophenyl-(5-methylfuran-2-yl)methanone
  • 2,3-Dihydro-5-methylfuran

Uniqueness

Methyl 4,5-dimethoxy-2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate is unique due to its combination of a quinoline core, a furan ring, and a benzoate ester. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H22N2O6/c1-14-9-10-21(33-14)20-11-16(15-7-5-6-8-18(15)26-20)24(28)27-19-13-23(31-3)22(30-2)12-17(19)25(29)32-4/h5-13H,1-4H3,(H,27,28)

InChI Key

JCMYCIBCFYXELG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC

Origin of Product

United States

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